molecular formula C30H34N2O11 B13437215 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide

8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide

Cat. No.: B13437215
M. Wt: 598.6 g/mol
InChI Key: VNOMSNHAOHVOPZ-PADXFKBFSA-N
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Description

8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide is a metabolite of Carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. This compound is formed through the glucuronidation of 8-Hydroxy Carvedilol, a process that enhances its solubility and facilitates its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide typically involves the glucuronidation of 8-Hydroxy Carvedilol. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the presence of UDP-glucuronic acid. The reaction conditions generally include a buffered aqueous solution at a physiological pH and temperature .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety .

Common Reagents and Conditions

Major Products

The major product of hydrolysis is 8-Hydroxy Carvedilol, while conjugation reactions yield various glucuronide conjugates .

Scientific Research Applications

8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide involves its role as a metabolite of Carvedilol. Carvedilol inhibits beta-adrenoceptors, reducing heart rate and blood pressure. The glucuronidation process enhances the solubility of 8-Hydroxy Carvedilol, facilitating its excretion and reducing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy Carvedilol 8-O-beta-D-Glucuronide is unique due to its specific glucuronidation at the 8-hydroxy position, which significantly enhances its solubility and excretion compared to other metabolites .

Properties

Molecular Formula

C30H34N2O11

Molecular Weight

598.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16?,25-,26-,27+,28-,30+/m0/s1

InChI Key

VNOMSNHAOHVOPZ-PADXFKBFSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Origin of Product

United States

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